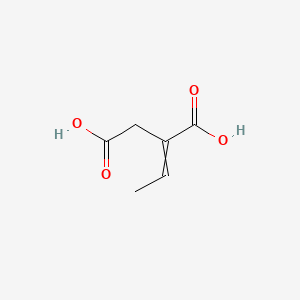
Methylitaconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylitaconic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
2.1 Drug Delivery Systems
Methylitaconic acid and its derivatives have shown promise in the development of drug delivery systems. For instance, copolymers formed with this compound can enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that these polymers can be utilized to create hydrogels that control the release rate of therapeutic agents, thereby improving treatment efficacy .
2.2 Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its ability to disrupt metabolic processes in bacteria makes it a candidate for developing new antimicrobial agents. For example, it has been shown to inhibit the growth of pathogenic strains by affecting their central carbon metabolism .
Agricultural Applications
3.1 Biopesticides and Fertilizers
This compound can be used in formulating biopesticides and fertilizers due to its natural origin and low toxicity profile. It has been studied for its potential to enhance plant growth and resistance to diseases when applied as a soil amendment or foliar spray . This application aligns with sustainable agricultural practices aimed at reducing chemical inputs.
Material Science Applications
4.1 Polymer Production
This compound serves as a valuable monomer in the synthesis of various polymers, including biodegradable plastics and elastomers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in packaging, automotive parts, and consumer goods .
4.2 Coatings and Adhesives
The unique properties of this compound allow it to be used in developing coatings and adhesives with enhanced performance characteristics. These materials can exhibit improved adhesion, flexibility, and resistance to environmental degradation .
Case Studies
Future Perspectives
The future applications of this compound are promising due to ongoing research into its synthesis and functionalization. As industries increasingly seek sustainable alternatives to petrochemical-derived products, this compound stands out as a versatile building block for developing innovative materials and formulations.
Eigenschaften
Molekularformel |
C6H8O4 |
|---|---|
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
2-ethylidenebutanedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10) |
InChI-Schlüssel |
NRSMWHGLCNBZSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(CC(=O)O)C(=O)O |
Synonyme |
3-methylitaconate 3-methylitaconate, (+-)-isomer 3-methylitaconate, (R)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















